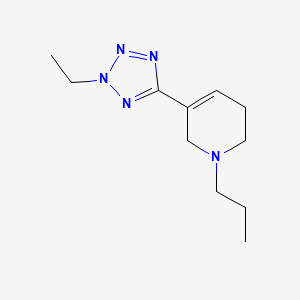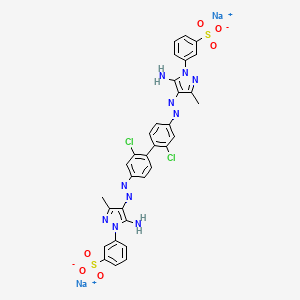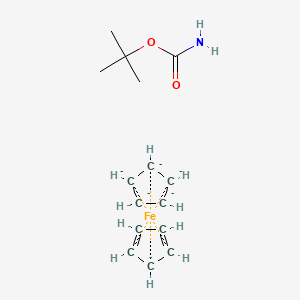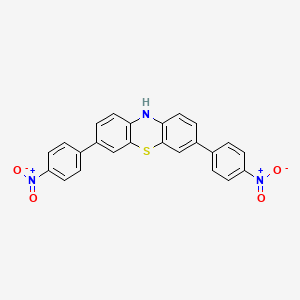
N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate is a complex organic compound that combines several functional groups, including a hydroxyethyl group, a methyl group, a trifluoromethyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate typically involves multiple steps:
Formation of the amine intermediate: The initial step involves the synthesis of alpha-methyl-m-trifluoromethylphenethylamine. This can be achieved through the reductive amination of the corresponding ketone with an appropriate amine source.
Introduction of the hydroxyethyl group: The next step involves the alkylation of the amine intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.
Esterification: Finally, the hydroxyethylated amine is reacted with p-isobutylbenzoic acid or its derivatives under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyethyl and trifluoromethyl groups can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-methylbenzoate
- N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-ethylbenzoate
- N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-propylbenzoate
Uniqueness
N-(2-Hydroxyethyl)-alpha-methyl-m-trifluoromethylphenethylamine p-isobutylbenzoate is unique due to the presence of the isobutyl group in the benzoate ester, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propriétés
| 73927-42-1 | |
Formule moléculaire |
C23H28F3NO2 |
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethyl 4-(2-methylpropyl)benzoate |
InChI |
InChI=1S/C23H28F3NO2/c1-16(2)13-18-7-9-20(10-8-18)22(28)29-12-11-27-17(3)14-19-5-4-6-21(15-19)23(24,25)26/h4-10,15-17,27H,11-14H2,1-3H3 |
Clé InChI |
XFNKOEGGWOUCMI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(=O)OCCNC(C)CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)



